molecular formula C9H8O4 B12808974 Hydroxymethyl oxo(phenyl)acetate CAS No. 81065-85-2

Hydroxymethyl oxo(phenyl)acetate

Katalognummer: B12808974
CAS-Nummer: 81065-85-2
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: XZOTYDBWEAKMLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxymethyl 2-oxo-2-phenylacetate is an organic compound with the molecular formula C10H10O4 It is a derivative of phenylglyoxylic acid and is characterized by the presence of a hydroxymethyl group attached to the 2-oxo-2-phenylacetate structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hydroxymethyl 2-oxo-2-phenylacetate can be synthesized through several methods. One common approach involves the esterification of phenylglyoxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of hydroxymethyl 2-oxo-2-phenylacetate may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: Hydroxymethyl 2-oxo-2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Phenylglyoxylic acid.

    Reduction: Hydroxymethyl 2-hydroxy-2-phenylacetate.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Hydroxymethyl 2-oxo-2-phenylacetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of hydroxymethyl 2-oxo-2-phenylacetate involves its ability to undergo various chemical transformations. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the ester group can be hydrolyzed to release active metabolites that exert biological effects. The molecular targets and pathways involved depend on the specific application and the nature of the derived compounds .

Vergleich Mit ähnlichen Verbindungen

    Phenylglyoxylic acid: The parent compound, which lacks the hydroxymethyl group.

    Methyl phenylglyoxalate: A methyl ester derivative.

    Ethyl phenylglyoxalate: An ethyl ester derivative.

Uniqueness: Hydroxymethyl 2-oxo-2-phenylacetate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for additional chemical modifications, making it a versatile intermediate in organic synthesis .

Eigenschaften

CAS-Nummer

81065-85-2

Molekularformel

C9H8O4

Molekulargewicht

180.16 g/mol

IUPAC-Name

hydroxymethyl 2-oxo-2-phenylacetate

InChI

InChI=1S/C9H8O4/c10-6-13-9(12)8(11)7-4-2-1-3-5-7/h1-5,10H,6H2

InChI-Schlüssel

XZOTYDBWEAKMLT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C(=O)OCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.